molecular formula C24H21ClN4O2 B3015769 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide CAS No. 868213-31-4

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B3015769
CAS RN: 868213-31-4
M. Wt: 432.91
InChI Key: KTVAKSMVFJXZGO-UHFFFAOYSA-N
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Description

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide, also known as CKI-7, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide works by binding to the ATP-binding site of CKI, which inhibits its activity. This inhibition leads to alterations in various cellular processes that are regulated by CKI, such as the phosphorylation of proteins involved in cell division and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and reduce the severity of symptoms in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is that it is a specific inhibitor of CKI, which allows researchers to study the role of this enzyme in various cellular processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes and pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide. One area of interest is the potential use of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the development of more specific and potent inhibitors of CKI that can be used to study its role in various cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects.

Synthesis Methods

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-4-phenylquinazoline-2-amine with N-(2-methoxyethyl)-4-nitrobenzamide in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain this compound in its final form.

Scientific Research Applications

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to inhibit the activity of casein kinase I (CKI), an enzyme that plays a role in regulating various cellular processes such as cell division, circadian rhythms, and DNA repair. This compound has been used to study the role of CKI in these processes and to identify potential therapeutic targets for various diseases.

properties

IUPAC Name

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-31-13-12-26-23(30)17-8-5-9-19(14-17)27-24-28-21-11-10-18(25)15-20(21)22(29-24)16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVAKSMVFJXZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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